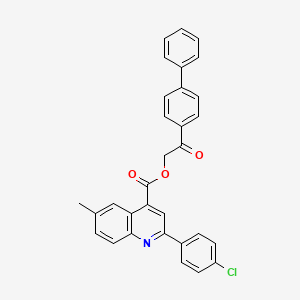
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and quinoline intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the quinoline moiety can be prepared via a Skraup synthesis. The final esterification step involves the reaction of the quinoline carboxylic acid with the biphenyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the coupling reactions and continuous flow systems for the esterification step to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the biphenyl and quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like chlorine gas for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and halogenated biphenyl-quinoline compounds
Wissenschaftliche Forschungsanwendungen
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbenzophenones: These compounds share a similar biphenyl structure but differ in their functional groups and overall structure.
N-[1,1’-BIPHENYL]-2-YL-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound has a similar biphenyl and chlorophenyl structure but includes a triazole moiety.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a biphenyl group, a quinoline moiety, and a carboxylate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C31H22ClNO3 |
|---|---|
Molekulargewicht |
492.0 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22ClNO3/c1-20-7-16-28-26(17-20)27(18-29(33-28)23-12-14-25(32)15-13-23)31(35)36-19-30(34)24-10-8-22(9-11-24)21-5-3-2-4-6-21/h2-18H,19H2,1H3 |
InChI-Schlüssel |
LBSYMGDYCVGTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


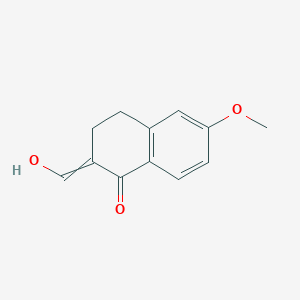
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
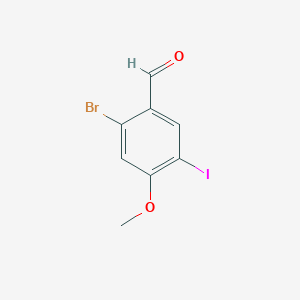

![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)
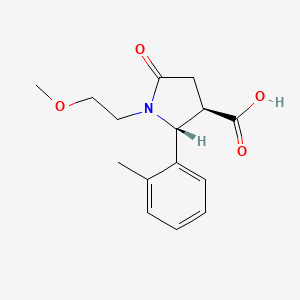


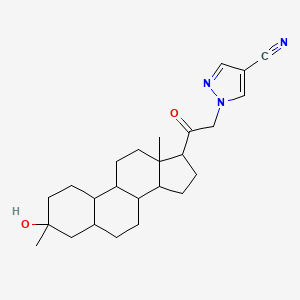
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)
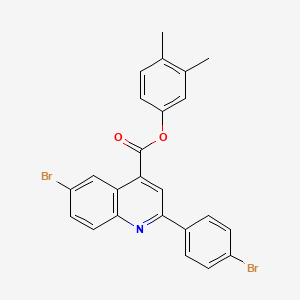
![ethyl 3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12466622.png)
